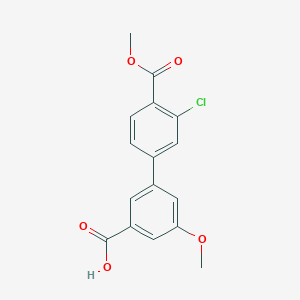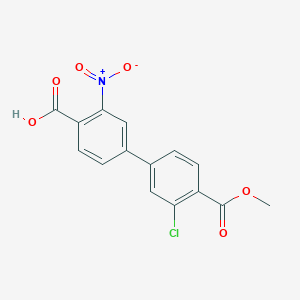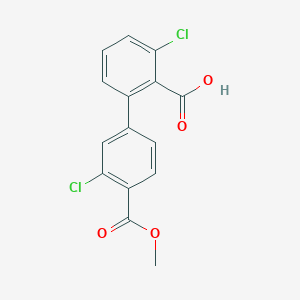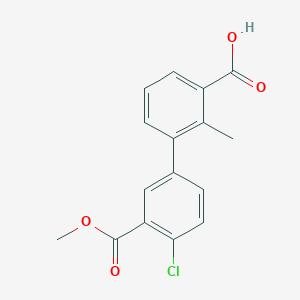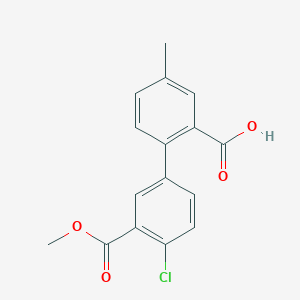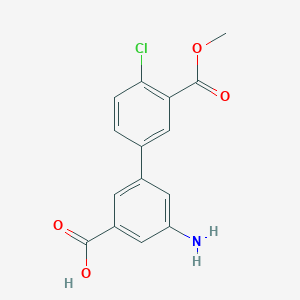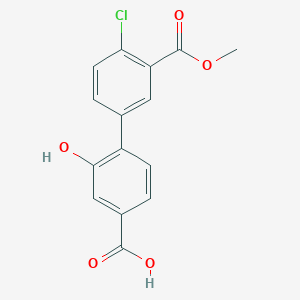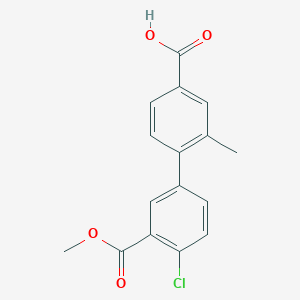
3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% (hereinafter referred to as CMHBA-95) is a chlorinated phenolic compound which has been studied extensively in the field of synthetic organic chemistry. CMHBA-95 is used in a variety of applications, including the synthesis of various pharmaceuticals, the production of high-performance polymers, and the development of novel catalysts. This compound has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. In addition, CMHBA-95 has been found to be an effective inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2).
Mechanism of Action
The exact mechanism of action of CMHBA-95 is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, including 3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95%. This inhibition is thought to be due to the presence of the chlorinated phenolic group, which is able to interact with the active site of the enzyme and prevent the enzyme from performing its normal function.
Biochemical and Physiological Effects
CMHBA-95 has been shown to possess a wide range of biological activities. These include antibacterial, antifungal, and antiviral properties. In addition, CMHBA-95 has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95%). The inhibition of 3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95% has been linked to a decrease in inflammation and pain.
Advantages and Limitations for Lab Experiments
The main advantage of using CMHBA-95 in laboratory experiments is its high purity. This allows for more accurate and reproducible results. In addition, CMHBA-95 is relatively inexpensive and easy to obtain. The main limitation of using CMHBA-95 is its relatively low solubility in water. This can make it difficult to use in certain experiments.
Future Directions
Future research on CMHBA-95 could focus on understanding its mechanism of action in greater detail. This could involve studying its interaction with various enzymes and other proteins. In addition, further research could be conducted to explore the potential therapeutic applications of CMHBA-95, such as its use in the treatment of inflammatory and autoimmune diseases. Finally, the development of new synthetic methods for the synthesis of CMHBA-95 could be explored.
Synthesis Methods
CMHBA-95 can be synthesized via a two-step process. The first step involves the reaction of 4-chloro-3-methoxycarbonylphenol with 5-hydroxybenzoic acid in the presence of a base, such as sodium hydroxide. This yields the desired product, CMHBA-95, in a yield of 95%. The second step involves the purification of the product to remove any impurities. This can be done by recrystallization, column chromatography, or other methods.
Scientific Research Applications
CMHBA-95 has been studied extensively in the field of synthetic organic chemistry. It has been used in the synthesis of various pharmaceuticals, the production of high-performance polymers, and the development of novel catalysts. In addition, it has been found to be an effective inhibitor of certain enzymes, including cyclooxygenase-2 (3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid, 95%).
properties
IUPAC Name |
3-(4-chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO5/c1-21-15(20)12-7-8(2-3-13(12)16)9-4-10(14(18)19)6-11(17)5-9/h2-7,17H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJUGEAIOKPFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692032 |
Source


|
| Record name | 4'-Chloro-5-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-methoxycarbonylphenyl)-5-hydroxybenzoic acid | |
CAS RN |
1261899-94-8 |
Source


|
| Record name | 4'-Chloro-5-hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



